An In-depth Technical Guide to 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride (CAS Number: 241138-40-9)
An In-depth Technical Guide to 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride (CAS Number: 241138-40-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride, a valuable bifunctional building block in medicinal chemistry and drug discovery. The document elucidates the compound's core properties, details its synthesis and characterization, and explores its applications, with a particular focus on its role in the generation of novel therapeutic agents. By offering a blend of theoretical principles and practical insights, this guide serves as an essential resource for researchers aiming to leverage the unique chemical attributes of this versatile reagent.
Introduction: A Bifunctional Scaffold for Drug Discovery
1-(Methylsulfonyl)-4-piperidinecarbonyl chloride is a synthetically useful molecule that incorporates two key reactive functionalities: a sulfonyl group attached to a piperidine ring and a reactive acyl chloride. The piperidine moiety is a prevalent scaffold in a multitude of approved pharmaceuticals, often contributing to improved pharmacokinetic properties such as solubility and bioavailability. The sulfonyl group can act as a hydrogen bond acceptor and can be used to modulate the electronic and steric properties of a molecule, while the acyl chloride provides a reactive handle for the facile formation of amide or ester bonds. This combination makes 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride an attractive starting material for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other therapeutic targets.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride is presented in the table below. These properties are essential for understanding the compound's behavior in various solvent systems and for planning synthetic transformations.
| Property | Value | Source |
| CAS Number | 241138-40-9 | [1] |
| Molecular Formula | C₇H₁₂ClNO₃S | [1] |
| Molecular Weight | 225.69 g/mol | [2] |
| IUPAC Name | 1-(methylsulfonyl)piperidine-4-carbonyl chloride | [2] |
| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)Cl | [1] |
Synthesis and Purification
The synthesis of 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride is a two-step process commencing from readily available starting materials. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride.
Step 1: Synthesis of 1-(Methylsulfonyl)-4-piperidinecarboxylic Acid
The precursor carboxylic acid can be synthesized from a commercially available starting material, such as ethyl isonipecotate (the ethyl ester of piperidine-4-carboxylic acid).
Protocol:
-
N-Sulfonylation: To a solution of ethyl isonipecotate (1.0 eq.) and a suitable base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent like dichloromethane, add methanesulfonyl chloride (1.1 eq.) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The rationale for using a base is to neutralize the hydrochloric acid byproduct of the reaction.[3]
-
Work-up and Purification: The reaction mixture is washed sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 1-(methylsulfonyl)piperidine-4-carboxylate.[4]
-
Ester Hydrolysis: The crude ester is then dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2M NaOH). The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC).
-
Isolation of the Acid: After cooling to room temperature, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3, leading to the precipitation of 1-(Methylsulfonyl)-4-piperidinecarboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride
The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis.
Protocol:
-
Reaction with Thionyl Chloride: 1-(Methylsulfonyl)-4-piperidinecarboxylic acid (1.0 eq.) is suspended in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases.[5][6][7][8]
-
Isolation of the Acyl Chloride: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride is often used in the next step without further purification. Due to its reactivity, especially towards moisture, it should be handled under anhydrous conditions.
Reactivity and Applications in Drug Discovery
The utility of 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride in drug discovery stems from the predictable and efficient reactivity of its acyl chloride functional group.
Amide Bond Formation: A Gateway to Bioactive Molecules
The acyl chloride moiety readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds. This reaction is a cornerstone of medicinal chemistry for the assembly of complex molecules.
Caption: General scheme for amide bond formation.
Experimental Protocol for Amide Coupling:
-
To a solution of a primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride (1.1 eq.) in the same solvent dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 1-(methylsulfonyl)piperidine-4-carboxamide.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[9] Consequently, the development of small-molecule kinase inhibitors is a major focus of pharmaceutical research.[10] The N-sulfonylpiperidine scaffold is a common feature in many kinase inhibitors, where it can engage in key interactions within the ATP-binding pocket of the enzyme.[11][12]
While a specific marketed drug synthesized directly from 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride is not publicly documented, its utility can be inferred from the synthesis of structurally related potent kinase inhibitors. The title compound serves as a valuable building block to introduce the 1-(methylsulfonyl)piperidine-4-carboxamide moiety onto various heterocyclic cores common in kinase inhibitor design.
Characterization and Spectral Data
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum would likely show characteristic signals for the piperidine ring protons, with those adjacent to the nitrogen being deshielded by the electron-withdrawing sulfonyl group. The methine proton at the 4-position would also be deshielded by the adjacent carbonyl group. The methyl protons of the sulfonyl group would appear as a singlet.
Predicted ¹³C NMR Spectrum
In the predicted ¹³C NMR spectrum, the carbonyl carbon would exhibit the most downfield shift. The carbons of the piperidine ring would appear in the aliphatic region, with their chemical shifts influenced by the neighboring sulfonyl and carbonyl groups. The methyl carbon of the sulfonyl group would resonate at a characteristic upfield position.
Predicted IR Spectrum
The infrared spectrum is expected to show strong absorption bands characteristic of the functional groups present:
-
A strong C=O stretching vibration for the acyl chloride, typically in the range of 1785-1815 cm⁻¹.
-
Strong S=O stretching vibrations for the sulfonyl group, usually appearing as two bands in the regions of 1335-1370 cm⁻¹ (asymmetric) and 1145-1180 cm⁻¹ (symmetric).
Predicted Mass Spectrum
The mass spectrum (electron ionization) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (225.69 g/mol ). Fragmentation patterns would likely involve the loss of chlorine, the sulfonyl group, and cleavage of the piperidine ring.
Safety and Handling
1-(Methylsulfonyl)-4-piperidinecarbonyl chloride is a reactive acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
1-(Methylsulfonyl)-4-piperidinecarbonyl chloride stands as a highly valuable and versatile building block for medicinal chemists and drug discovery scientists. Its bifunctional nature, combining the privileged piperidine scaffold with a reactive acyl chloride, provides an efficient entry point for the synthesis of diverse and complex molecules. The straightforward synthetic access to this compound, coupled with its predictable reactivity, makes it an attractive tool for the rapid generation of compound libraries aimed at various therapeutic targets, particularly protein kinases. This technical guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, serving as a foundational resource for its effective utilization in research and development.
References
-
PrepChem. (1) Synthesis of 1-methylsulfonyl-4-methylsulfonyloxypiperidine. Available at: [Link]
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73.
-
The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Available at: [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available at: [Link]
-
ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... Available at: [Link]
-
Wikipedia. Isonipecotic acid. Available at: [Link]
-
Chemistry LibreTexts. (2015). 17.07: Conversion of carboxylic acids to acid chlorides. Available at: [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]
-
Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Available at: [Link]
-
PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Available at: [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
PubChem. 1-Methylpiperidine-4-carbonyl chloride. Available at: [Link]
-
NIST WebBook. Methanesulfonyl chloride. Available at: [Link]
-
Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Available at: [Link]
-
SpectraBase. Methanesulfonyl chloride. Available at: [Link]
-
NIST WebBook. Benzenesulfonyl chloride, 4-methyl-. Available at: [Link]
-
SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. prepchem.com [prepchem.com]
- 3. Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate 320424-42-8 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US20240400542A1 - Sulfonyl-triazoles useful as covalent kinase ligands - Google Patents [patents.google.com]
- 9. US8946213B2 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 10. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
- 11. CN111620878A - Pyrrolopyrimidine derivatives as protein kinase inhibitors and application thereof - Google Patents [patents.google.com]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
